molecular formula C12H18O4 B1323010 Ethyl 4-cyclohexyl-2,4-dioxobutanoate CAS No. 893643-33-9

Ethyl 4-cyclohexyl-2,4-dioxobutanoate

Cat. No.: B1323010
CAS No.: 893643-33-9
M. Wt: 226.27 g/mol
InChI Key: AENZJLQZKJPTQT-UHFFFAOYSA-N
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Description

Ethyl 4-cyclohexyl-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C12H18O4 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Cyclobutene Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates have been utilized in the stereoselective synthesis of cyclobutene derivatives. This process involves an intramolecular Wittig reaction with a vinyltriphenylphosphonium salt, leading to the formation of highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

One-Pot Reaction for Cyclobutene Derivatives

A three-component and one-pot reaction using trimethyl phosphite, dimethyl acetylenedicarboxylate, and ethyl 4-aryl-2,4-dioxobutanoates has been described for the stereoselective synthesis of cyclobutene derivatives in high yields (Aboee-Mehrizi et al., 2011).

Synthesis of Ethyl 1-Aryl-4-hydroxy-1H-3-pyrazolecarboxylates

Ethyl 2,3-dioxobutanoate-2-arylhydrazones have been used in the synthesis of ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates, showcasing the versatility of ethyl 4-cyclohexyl-2,4-dioxobutanoate in producing various heterocyclic compounds (Patel et al., 1991).

Applications in Coating Technologies

This compound has also found applications in coating technologies, particularly in the passivation of metal surfaces. It has been used in the formulation of passivation films for hot-dip aluminum-zinc coated steel plates, demonstrating its utility in industrial applications (Lu et al., 2022).

Synthesis of Novel Heterocyclic Compounds

A notable use of ethyl 4-aryl-2,4-dioxobutanoate derivatives is in the synthesis of new triazole-isoxazole derivatives, with their potential biological activities being explored (Najafi et al., 2015).

Safety and Hazards

Ethyl 4-cyclohexyl-2,4-dioxobutanoate is classified as an irritant . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

ethyl 4-cyclohexyl-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENZJLQZKJPTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629668
Record name Ethyl 4-cyclohexyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893643-33-9
Record name Ethyl 4-cyclohexyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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